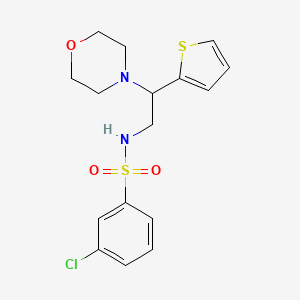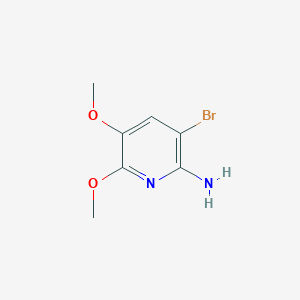
3-Bromo-5,6-dimethoxypyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 3-Bromo-5,6-dimethoxypyridin-2-amine, is a brominated pyridine derivative with methoxy groups at the 5 and 6 positions and an amine group at the 2 position. This structure suggests potential reactivity due to the presence of the bromine atom, which can participate in various substitution reactions, and the amine group, which can act as a nucleophile or base.
Synthesis Analysis
The synthesis of brominated pyridines can involve regioselective displacement reactions, as seen in the study of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, which resulted in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be applied, such as the use of ammonia or other amines to displace halogen atoms in suitable precursors.
Molecular Structure Analysis
The molecular structure of brominated pyridines and related compounds can be elucidated using X-ray crystallography, as demonstrated in the investigation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine . The presence of substituents on the pyridine ring can influence the molecular geometry and the crystal packing, which can be stabilized by hydrogen bonding and other non-covalent interactions.
Chemical Reactions Analysis
Brominated pyridines are versatile intermediates in organic synthesis. For instance, 3-bromo-4-alkyl-6-aryl-5,6-dihydropyridin-2-ones can undergo aziridination or bromine displacement with an amine, leading to various substituted pyridine derivatives . The reactivity of the bromine atom in these compounds is crucial for further functionalization. Similarly, the presence of an amine group can facilitate the formation of bipyrimidines and other heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are influenced by their molecular structure. For example, the presence of halogen atoms can lead to strong intermolecular interactions, such as Cl⋯Cl contacts in 3-chloropyridin-2-amine . These interactions can affect the compound's melting point, solubility, and crystalline form. The electronic properties of the pyridine ring, such as its ability to engage in hydrogen bonding, are also important factors that determine the compound's reactivity and binding affinity to biological targets .
Wissenschaftliche Forschungsanwendungen
Aminations of Bromo-Derivatives
The amination of bromo-derivatives of pyridines, including compounds similar to 3-Bromo-5,6-dimethoxypyridin-2-amine, has been studied extensively. These reactions often involve intermediates such as pyridynes and explore the mechanisms of substitution reactions that are fundamental to synthetic organic chemistry. For instance, Pieterse and Hertog (2010) demonstrated the amination of 3-bromo-4-ethoxypyridine with potassium amide, yielding various aminated products through mechanisms involving pyridyne intermediates (Pieterse & Hertog, 2010).
Synthesis of Deuterated Compounds
The synthesis of deuterated compounds for use in herbicide research and residue analysis has also been a significant area of application. Yang and Lu (2010) described the synthesis of deuterated derivatives of herbicidal active ingredients, demonstrating the utility of such modifications in studying the metabolism and environmental fate of these compounds (Yang & Lu, 2010).
Investigations on SN(ANRORC) Mechanism
Research into the SN(ANRORC) mechanism, which describes a nucleophilic aromatic substitution that includes ring-opening and ring-closure steps, has benefited from studies on bromo-substituted pyridines. Kroon and Plas (2010) explored this mechanism through the reaction of 2-bromo-4-phenylpyrimidine with potassium amide, offering insights into the behavior of similar compounds in nucleophilic substitution reactions (Kroon & Plas, 2010).
Pyridine Derivatives in Drug Discovery
In the context of drug discovery, the synthesis and characterization of pyridine derivatives, including those related to this compound, play a crucial role. Li et al. (2012) synthesized a compound for potential use in medicinal chemistry, demonstrating the importance of such intermediates in developing new therapeutic agents (Li et al., 2012).
Eigenschaften
IUPAC Name |
3-bromo-5,6-dimethoxypyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-11-5-3-4(8)6(9)10-7(5)12-2/h3H,1-2H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAUEWXRIFLRBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1OC)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

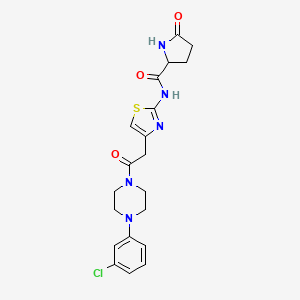
![2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2538384.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2538387.png)

![4-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2538392.png)
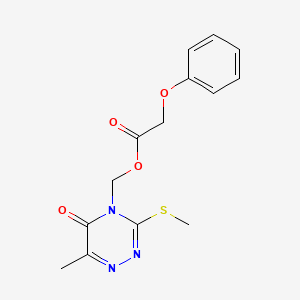
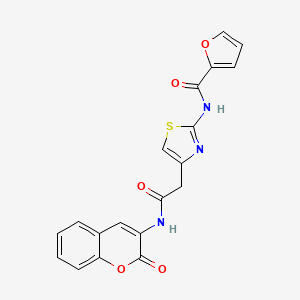
![2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2538395.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetate](/img/structure/B2538396.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)butanamide](/img/structure/B2538398.png)
